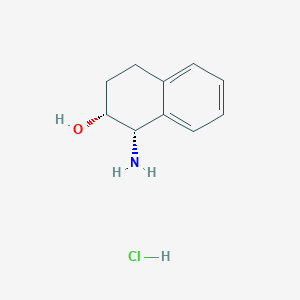

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride” is a chemical compound. It is a powder with a molecular weight of 149.19 .

Synthesis Analysis

A practical synthesis of (1S,2R)-1-Amino-2-indanol, a key component of an HIV Protease Inhibitor, was accomplished through ®-2-hydroxy-1-indanone (®-3), which was prepared by an intramolecular Friedel–Crafts acylation of ®-2-acetoxy-3-phenylpropanoic acid readily available from d-®-phenylalanine .Molecular Structure Analysis

The molecular structure of this compound is quite rigid, despite the presence of a large number of single valence bonds . The Cahn-Ingold-Prelog system allows us to unambiguously define the stereochemical configuration of any stereocenter, using the designations 'R’ (from the Latin rectus, meaning right-handed) or 'S’ (from the Latin sinister, meaning left-handed) .Chemical Reactions Analysis

The stereo- and regio-selectivity of a series of cycloadditions of the methyl ester (R = Me) the methyl ester acetonide and the hydroxymethyl .Physical And Chemical Properties Analysis

Diastereomers are stereoisomers with two or more chiral centers that are not enantiomers. Diastereomers have different physical properties (melting points, boiling points, and densities). Depending on the reaction mechanism, diastereomers can produce different stereochemical products .Scientific Research Applications

Chemoenzymatic Synthesis Applications

A chemoenzymatic synthesis approach was applied to produce (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor for the synthesis of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT. This method demonstrates the versatility of chemoenzymatic processes in synthesizing complex organic molecules with potential applications in drug development (Orsini et al., 2002).

Synthetic Intermediates for Bioactive Compounds

Research on the stereoselective reduction of acyl-protected 4-amino-3,4-dihydro-1(2H)-naphthalenone has yielded important synthetic intermediates for the creation of bioactive compounds. This process emphasizes the importance of stereoselectivity in synthesizing pharmacologically relevant molecules (Men Wei-dong, 2013).

Stereoselective Synthesis for Drug Development

A large-scale, stereoselective synthesis method was developed for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, showcasing the application of stereoselective processes in drug development and manufacturing. This method provides a high-yield, high-purity process suitable for producing pharmaceutical ingredients (Z. Han et al., 2007).

Kinetic Resolution in Enantiomer Production

Kinetic resolution techniques using Candida antarctica lipase B have been employed to produce cyclic α-quaternary α-amino acid enantiomers, demonstrating the use of biocatalysts in producing enantiomerically pure compounds. This approach highlights the integration of enzymatic methods in synthesizing chiral molecules for research and therapeutic applications (Xiang-Guo Li et al., 2011).

Development of Chiral Auxiliaries

(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene has been utilized as a chiral auxiliary in asymmetric Reformatsky reactions. This application underscores the role of chiral auxiliaries in facilitating the synthesis of enantioenriched products, crucial for the development of drugs with specific stereochemical requirements (F. Orsini et al., 2005).

Safety and Hazards

properties

IUPAC Name |

(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPNRYBBYUHMG-UXQCFNEQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

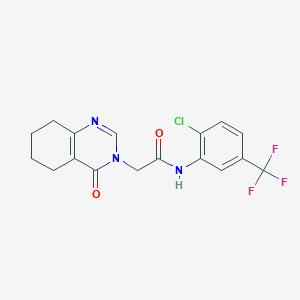

![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)

![2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one](/img/structure/B2919573.png)

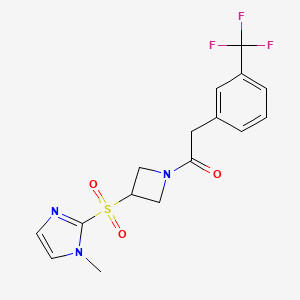

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)

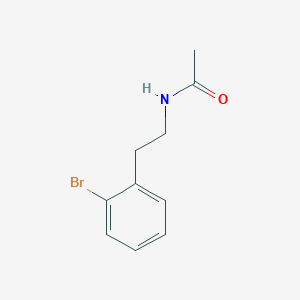

![(2-Bromo-phenyl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2919584.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)